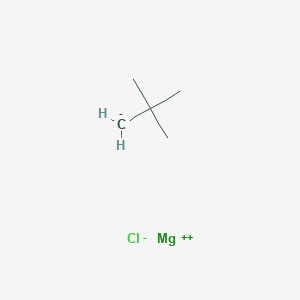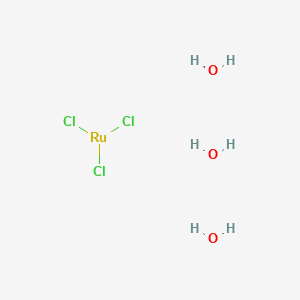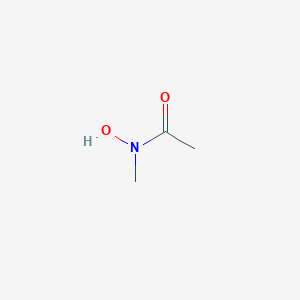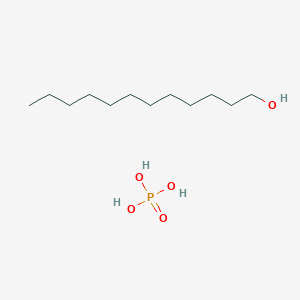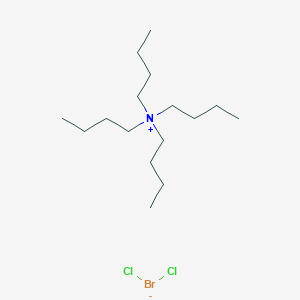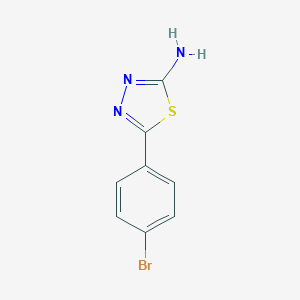
5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine is a compound that has been studied for its unique molecular and chemical properties. The interest in this molecule arises due to its various applications in chemical reactions and its potential in material science.
Synthesis Analysis
The synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine involves cyclization of thiosemicarbazides under specific conditions. The reactions often use manganese(II) catalysis for the transformation of substituted thiosemicarbazide/thiohydrazide into thiadiazole derivatives through a loss of water or hydrogen sulfide (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure has been determined through X-ray crystallography, showing that the thiadiazole ring exhibits planar geometry. The 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine forms various hydrogen bonds, contributing to its stability and molecular interactions in different phases (Smith & Lynch, 2013).
Chemical Reactions and Properties
The compound exhibits ambident nucleophilic properties, leading to reactions such as alkylation, acylation, and nitrosation. These reactions result in the formation of diverse thiadiazole derivatives, indicating the compound’s versatility and reactivity (Werber, Buccheri, & Gentile, 1977).
Physical Properties Analysis
The crystal structures and physical properties of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, such as molecular symmetry, crystal packing, and hydrogen bonding patterns, have been extensively analyzed. These studies reveal that the compound forms stable crystal structures with significant interactions between molecules, affecting its solubility and melting point (Smith & Lynch, 2013).
Chemical Properties Analysis
The compound's chemical properties, such as its reactivity towards different substrates and conditions, are influenced by its molecular structure. The bromine atom on the phenyl ring and the amino group on the thiadiazole ring contribute to its nucleophilicity and electrophilicity, respectively, leading to various chemical behaviors and applications (Zhu et al., 2016).
Scientific Research Applications
Noncovalent Interactions : The study by El-Emam et al. (2020) focused on the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, including a derivative with 4-bromophenyl. They used quantum theory of atoms-in-molecules (QTAIM) and Hirshfeld surface analysis to understand these interactions, crucial for the stability of crystal structures in pharmaceutical compounds (El-Emam et al., 2020).
Molecular Cocrystals : Smith and Lynch (2013) investigated the hydrogen bonding in the structures of molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with other compounds. Their research highlights the importance of hydrogen bonding in forming stable cocrystal structures, which can be significant for developing new pharmaceuticals (Smith & Lynch, 2013).
Corrosion Inhibition : Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on some thiazole and thiadiazole derivatives, including 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, for their potential as corrosion inhibitors of iron. This study illustrates the application of these compounds in industrial settings, particularly in protecting metals from corrosion (Kaya et al., 2016).
Acetylcholinesterase-Inhibition Activities : Zhu et al. (2016) synthesized 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine derivatives to test their acetylcholinesterase-inhibition activities. Their research is relevant in the context of treating diseases like Alzheimer's, where acetylcholinesterase inhibitors play a crucial role (Zhu et al., 2016).
Anticancer and Antitubercular Agents : A study by Sekhar et al. (2019) on 1,3,4-thiadiazole derivatives, including those substituted with bromophenyl, showed promising antitumor and antitubercular activities. Such research is vital for developing new therapeutic agents against cancer and tuberculosis (Sekhar et al., 2019).
Mechanism of Action
While the mechanism of action for 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine is not explicitly mentioned, related compounds have shown promising biological activities. For example, newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial and antiproliferative activities .
Safety and Hazards
Future Directions
Thiazolopyrimidines, which have a similar structure to the compound , are attractive to medical chemists as new antitumor agents due to their high inhibitory activity against the replication process of tumor cells and the easy modification of their structure by changing the number and nature of substituents . This suggests that 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine and similar compounds may have potential for future research and development in the field of medicinal chemistry.
properties
IUPAC Name |
5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFZBJVESBZZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339180 | |
| Record name | 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
13178-12-6 | |
| Record name | 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights do the crystal structures provide about the hydrogen bonding behavior of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids?
A: The crystal structures reveal that 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine consistently forms hydrogen bonds with the carboxylic acid groups through its amine group. In the adduct with 2-(naphthalen-2-yloxy)acetic acid, a heterodimer is formed via a cyclic hydrogen-bonding motif []. Similarly, in the salt with 3,5-dinitrobenzoic acid, a cyclic hydrogen bonding motif is observed, forming a heterodimer that further associates into a heterotetramer through additional hydrogen bonding []. These findings highlight the role of hydrogen bonding in the interaction of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids.
Q2: Do the studied interactions always result in salt formation?
A: No, the interaction of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids can lead to either salt or co-crystal formation. For instance, the interaction with 3,5-dinitrobenzoic acid results in a salt, while the interaction with 2-(naphthalen-2-yloxy)acetic acid forms a co-crystal adduct []. This suggests that the nature of the carboxylic acid plays a role in determining whether proton transfer (leading to salt formation) or adduct formation occurs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



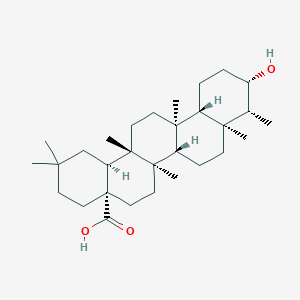

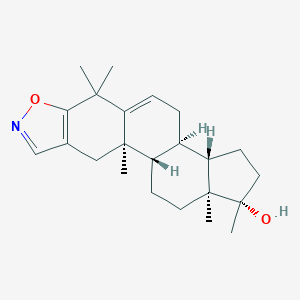
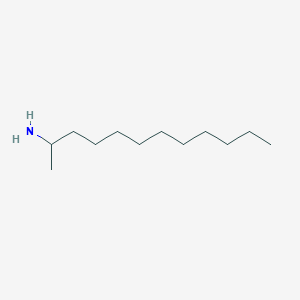
![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)
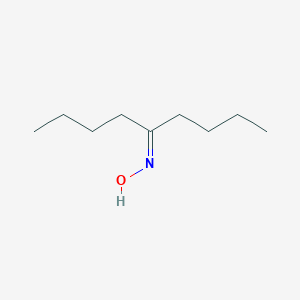
![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)
